N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NOS/c1-12(10-13-11-25-17-9-5-3-6-14(13)17)23-18(24)15-7-2-4-8-16(15)19(20,21)22/h2-9,11-12H,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXFBAYYJLGECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Alkylation: The benzothiophene core is then alkylated using 1-bromo-2-propanol to introduce the propan-2-yl group.
Amidation: The final step involves the reaction of the alkylated benzothiophene with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural Insights :
- Benzothiophene vs.
- Trifluoromethyl Group : Common in flutolanil and the target compound, this group enhances resistance to oxidative metabolism, a critical feature in agrochemical design .
- Halogen Substituents : The bromo and fluoro groups in the compound from may increase electrophilicity, favoring interactions with nucleophilic residues in target enzymes .
Physicochemical and Functional Comparisons
- Molecular Weight : The target compound (~381.4 g/mol) is heavier than flutolanil (~295.3 g/mol), likely due to the benzothiophene group. Higher molecular weight could impact bioavailability or tissue penetration.
- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature stabilizes the benzamide backbone, while sulfur in benzothiophene may enhance polarizability compared to oxygen in flutolanil’s isopropoxy group.
- Applications: Agrochemicals: Flutolanil’s efficacy as a fungicide highlights the role of trifluoromethyl in targeting fungal enzymes . The target compound’s benzothiophene may similarly disrupt pathogen metabolism.
Research Findings and Implications
- Agrochemical Potential: The structural resemblance to flutolanil suggests the target compound could inhibit succinate dehydrogenase (SDH) in fungi, a common mode of action for trifluoromethyl benzamides .
- Drug Design : The benzothiophene group’s rigidity and sulfur atom may improve target selectivity over phenyl-based analogs, as seen in kinase inhibitors.
- Limitations : Lack of solubility data (common in ) complicates predictions about formulation requirements.
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C18H18F3N2OS
- Molecular Weight: 364.41 g/mol
- IUPAC Name: N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide
The biological activity of this compound is attributed to its structural components:
- The benzothiophene moiety is known for its ability to interact with various biological targets, including enzymes and receptors.
- The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and antidepressant effects .
Antidepressant Effects
Recent studies have highlighted the antidepressant-like effects of related benzamide compounds. For instance, a study on a structurally analogous compound showed significant modulation of serotonergic receptors (5-HT1A and 5-HT3), suggesting that N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide may exhibit similar properties .
Anticancer Activity
Benzamide derivatives have been explored for their anticancer properties. Compounds with similar frameworks have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For example, benzamide derivatives have been reported to inhibit the RET kinase pathway, which is implicated in certain types of cancers .
Study 1: Antidepressant-Like Effects
A study evaluated the effects of a related benzamide compound in animal models of depression. The results indicated that the compound significantly reduced immobility time in the forced swim test (FST), a common measure for antidepressant activity. This effect was linked to increased serotonergic activity without significant adverse effects on general health parameters .
Study 2: Cancer Cell Inhibition
Another investigation assessed a series of benzamide derivatives for their ability to inhibit cancer cell growth. The study demonstrated that certain compounds led to a reduction in cell viability in breast cancer and lymphoma cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Summary of Findings
Q & A
Q. Q. How are advanced spectroscopic techniques (e.g., -NMR) utilized to study fluorine environments in the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
